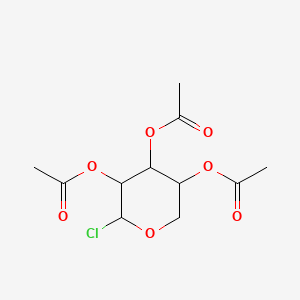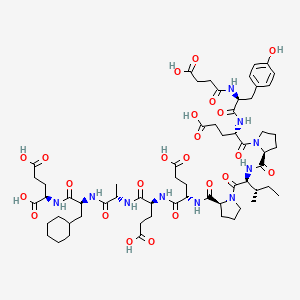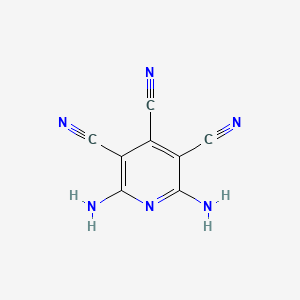
2,6-Diaminopyridine-3,4,5-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminopyridine-3,4,5-tricarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 6, and nitrile groups at positions 3, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diaminopyridine-3,4,5-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another method includes the use of malononitrile dimer as a precursor, which undergoes cyclocondensation reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of rotating packed bed reactors has been explored to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
2,6-Diaminopyridine-3,4,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The nitrile groups can undergo cyclization to form fused heterocyclic compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper cyanide for cyanation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and bases like sodium hydride for cyclization reactions .
Major Products Formed
The major products formed from these reactions include various fused heterocyclic compounds, such as pyridotriazines and spiro compounds, which have significant biological and industrial applications .
科学的研究の応用
2,6-Diaminopyridine-3,4,5-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor for biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-diaminopyridine-3,4,5-tricarbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism is particularly relevant in the context of neuromuscular disorders.
類似化合物との比較
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
Uniqueness
2,6-Diaminopyridine-3,4,5-tricarbonitrile is unique due to its specific substitution pattern, which allows for the formation of a wide range of fused heterocyclic compounds with diverse biological and industrial applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
79979-75-2 |
|---|---|
分子式 |
C8H4N6 |
分子量 |
184.16 g/mol |
IUPAC名 |
2,6-diaminopyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C8H4N6/c9-1-4-5(2-10)7(12)14-8(13)6(4)3-11/h(H4,12,13,14) |
InChIキー |
YBMVCANJDNERTC-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=NC(=C1C#N)N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



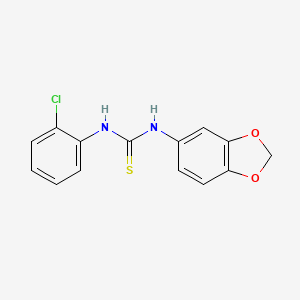
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
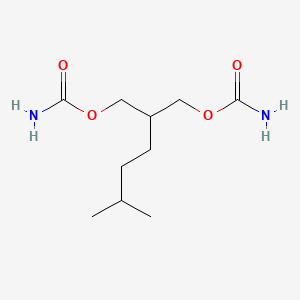

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)



![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
